molecular formula C18H18F6N2 B1599538 (1S,2S)-(-)-N,N'-Dimethyl-1,2-bis[3-(trifluoromethyl)phenyl]ethylenediamine CAS No. 205873-26-3

(1S,2S)-(-)-N,N'-Dimethyl-1,2-bis[3-(trifluoromethyl)phenyl]ethylenediamine

Cat. No. B1599538
M. Wt: 376.3 g/mol
InChI Key: SBGOGHODWUZHIY-HOTGVXAUSA-N
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Description

“(1S,2S)-(-)-N,N’-Dimethyl-1,2-bis[3-(trifluoromethyl)phenyl]ethylenediamine” is a chemical compound with the empirical formula C18H18F6N2 . It has a molecular weight of 376.34 . The compound is typically available in powder form .


Molecular Structure Analysis

The SMILES string representation of the compound is CNC@Hc1cccc(c1)C(F)(F)F)c2cccc(c2)C(F)(F)F . This provides a way to visualize the compound’s structure using cheminformatics software. The InChI key, which is another form of chemical structure representation, is SBGOGHODWUZHIY-HOTGVXAUSA-N .


Physical And Chemical Properties Analysis

The compound is a powder with a melting point range of 113-115 °C (lit.) 114-118 °C (lit.) .

Scientific Research Applications

  • N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1S,2S)-2-(1-piperidinyl)cyclohexyl]thiourea : This compound appears to have a similar structure . Unfortunately, the specific applications of this compound are not detailed in the available resources .
  • 3-(Trifluoromethyl)phenol : This compound has been used in the preparation of travoprost, an antiglaucoma agent .
  • (1S)-1-[3-(Trifluoromethyl)phenyl]ethylamine : This compound might have similar properties, but its specific applications are not detailed in the available resources .
  • N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1S,2S)-2-(1-piperidinyl)cyclohexyl]thiourea : This compound appears to have a similar structure . Unfortunately, the specific applications of this compound are not detailed in the available resources .
  • 3-(Trifluoromethyl)phenol : This compound has been used in the preparation of travoprost, an antiglaucoma agent .
  • (1S)-1-[3-(Trifluoromethyl)phenyl]ethylamine : This compound might have similar properties, but its specific applications are not detailed in the available resources .

Safety And Hazards

The compound has been classified as Aquatic Chronic 4 according to the Hazard Classifications . The safety information suggests the use of personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves .

properties

IUPAC Name

(1S,2S)-N,N'-dimethyl-1,2-bis[3-(trifluoromethyl)phenyl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F6N2/c1-25-15(11-5-3-7-13(9-11)17(19,20)21)16(26-2)12-6-4-8-14(10-12)18(22,23)24/h3-10,15-16,25-26H,1-2H3/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBGOGHODWUZHIY-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=CC(=CC=C1)C(F)(F)F)C(C2=CC(=CC=C2)C(F)(F)F)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H](C1=CC(=CC=C1)C(F)(F)F)[C@H](C2=CC(=CC=C2)C(F)(F)F)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426956
Record name (1S,2S)-N~1~,N~2~-Dimethyl-1,2-bis[3-(trifluoromethyl)phenyl]ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S)-(-)-N,N'-Dimethyl-1,2-bis[3-(trifluoromethyl)phenyl]ethylenediamine

CAS RN

205873-26-3
Record name (1S,2S)-N~1~,N~2~-Dimethyl-1,2-bis[3-(trifluoromethyl)phenyl]ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,2S)-(-)-N,N'-Dimethyl-1,2-bis[3-(trifluoromethyl)phenyl]ethylenediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2S)-(-)-N,N'-Dimethyl-1,2-bis[3-(trifluoromethyl)phenyl]ethylenediamine
Reactant of Route 2
(1S,2S)-(-)-N,N'-Dimethyl-1,2-bis[3-(trifluoromethyl)phenyl]ethylenediamine
Reactant of Route 3
(1S,2S)-(-)-N,N'-Dimethyl-1,2-bis[3-(trifluoromethyl)phenyl]ethylenediamine
Reactant of Route 4
Reactant of Route 4
(1S,2S)-(-)-N,N'-Dimethyl-1,2-bis[3-(trifluoromethyl)phenyl]ethylenediamine
Reactant of Route 5
(1S,2S)-(-)-N,N'-Dimethyl-1,2-bis[3-(trifluoromethyl)phenyl]ethylenediamine
Reactant of Route 6
(1S,2S)-(-)-N,N'-Dimethyl-1,2-bis[3-(trifluoromethyl)phenyl]ethylenediamine

Citations

For This Compound
1
Citations
H Qiu, NLT Padivitage, LA Frink, DW Armstrong - Tetrahedron: Asymmetry, 2013 - Elsevier
The enantiomeric purity of chiral reagents used in asymmetric syntheses directly affects the apparent reaction selectivity and the product’s enantiomeric excess. Herein, 46 recently …
Number of citations: 13 www.sciencedirect.com

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